molecular formula C18H23ClN6O B6053293 [4-(4-chlorophenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone

[4-(4-chlorophenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone

Cat. No.: B6053293
M. Wt: 374.9 g/mol
InChI Key: HRLNZQZPEZVLAF-UHFFFAOYSA-N
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Description

[4-(4-Chlorophenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone is a sophisticated chemical compound offered for research and development purposes. It features a piperazine core, a common pharmacophore in medicinal chemistry, which is substituted with a 4-chlorophenyl group and linked via a methanone bridge to a cyclohexyl ring bearing a 1H-tetrazole moiety . This specific molecular architecture, particularly the combination of a chlorophenylpiperazine and a tetrazole group, is of significant interest in the design and synthesis of novel bioactive molecules . Compounds with similar structures have been investigated as inverse agonists for the Cannabinoid Receptor Type 1 (CB1), a target relevant to substance addiction and metabolic disorders . The tetrazole ring is a well-known bioisostere for carboxylic acids, which can enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . This product is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in organic synthesis. Researchers can utilize it to explore new chemical space for various therapeutic areas. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN6O/c19-15-4-6-16(7-5-15)23-10-12-24(13-11-23)17(26)18(8-2-1-3-9-18)25-14-20-21-22-25/h4-7,14H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLNZQZPEZVLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [4-(4-chlorophenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a piperazine ring and a tetrazole moiety, which may confer unique pharmacological properties. Understanding its biological activity is essential for exploring its therapeutic potential.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C18H23ClN4\text{C}_{18}\text{H}_{23}\text{ClN}_{4}

This structure includes:

  • A piperazine ring which is often associated with various neuroactive properties.
  • A tetrazole ring known for its involvement in diverse biological activities, including antimicrobial and anti-inflammatory effects.

Biological Activity Overview

Research indicates that compounds containing piperazine and tetrazole structures frequently exhibit significant biological activities. The following table summarizes key biological activities associated with similar compounds:

Compound NameStructure FeaturesBiological Activity
4-ChlorophenylpiperazinePiperazine ring, chlorophenyl groupAntidepressant
5-Methyl-1H-tetrazoleTetrazole ringAntimicrobial
2-MethylpiperazinePiperazine ringAntitumor
Phenothiazine derivativesAromatic rings, nitrogen heterocyclesAntipsychotic

The dual functionality derived from both the piperazine and tetrazole components may enhance interaction profiles with biological targets compared to simpler analogs, potentially leading to synergistic effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Neurotransmitter Modulation : The piperazine component may interact with serotonin and dopamine receptors, influencing mood and behavior.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as tyrosinase, which plays a role in melanin biosynthesis. This suggests potential applications in treating hyperpigmentation disorders.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds:

  • Inhibition of Tyrosinase : A series of (4-hydroxyphenyl)piperazin-1-yl derivatives were evaluated for their inhibitory effects on tyrosinase from Agaricus bisporus. One compound exhibited an IC50 value of 3.8 μM, showcasing significant anti-melanogenic properties without cytotoxicity at concentrations up to 25 μM .
  • Antimicrobial Activity : Compounds featuring tetrazole groups have been linked to antimicrobial properties. For instance, derivatives with the tetrazole moiety demonstrated promising anti-inflammatory and analgesic effects in silico, indicating potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

A comparative analysis of structurally related compounds reveals key differences in substituents and biological outcomes:

Compound Core Structure Key Substituents Activity Reference
[4-(4-Chlorophenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone Piperazine + cyclohexyl-tetrazole 4-Chlorophenyl, 1H-tetrazole Not explicitly reported; inferred potential for kinase or protease inhibition
(4-(4-Chlorophenyl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone (25h) Piperazine + tetrahydrofuran 4-Chlorophenyl, tetrahydrofuran Anticancer (synthesis intermediate)
Compound 3 (Phenylsulfonylpiperazine-tetrazole) Piperazine + phenyl-tetrazole 4-Chlorophenylsulfonyl, 1H-tetrazole IC50 = 4.48 µM (MCF7 cells); antiproliferative and antimigratory effects
4-(4-Chlorophenyl)piperazin-1-ylmethanone (16J) Piperazine + morpholine 4-Chlorophenyl, morpholine No biological data; structural similarity to kinase inhibitors
1-(4-Chlorophenyl)cyclopropyl)(piperazin-1-yl)methanone derivatives (3a-j) Piperazine + cyclopropane 4-Chlorophenyl, cyclopropane Anticancer (MDA-MB-435 cells) and antituberculosis (M. tb H37Rv)

Pharmacological Profiles

  • Anticancer Activity : Compound 3 () demonstrates potent activity against breast cancer cells (IC50 = 4.48 µM) by modulating epithelial-mesenchymal transition genes (e.g., upregulating CDH1). The target compound’s cyclohexyl-tetrazole group may enhance membrane permeability compared to phenyl-tetrazole analogs .
  • Antimicrobial Potential: Piperazine-cyclopropane derivatives () show dual anticancer and antituberculosis activity, suggesting that the target compound’s piperazine core could be optimized for similar dual-targeting .
  • Enzyme Inhibition: Pyridine-piperazine analogs () inhibit CYP51 in Trypanosoma cruzi, highlighting the scaffold’s versatility in targeting parasitic enzymes. The tetrazole group in the target compound may mimic azole-based inhibitors .

Physicochemical Properties

  • Solubility : The cyclohexyl-tetrazole group in the target compound likely reduces aqueous solubility compared to morpholine (16J) or tetrahydrofuran (25h) derivatives but improves lipophilicity for CNS penetration .
  • Stability : Tetrazole rings are generally stable under physiological conditions, contrasting with the hydrolytically labile ester groups in compounds like 29a () .

Preparation Methods

Nucleophilic Aromatic Substitution

A patented method (EP0118138A1) describes reacting 1-chloro-4-nitrobenzene with piperazine in dimethylformamide (DMF) at 110°C for 24 hours, yielding 4-(4-nitrophenyl)piperazine. Subsequent hydrogenation with Pd/C (10 wt%) in ethanol under H₂ (50 psi) reduces the nitro group to an amine, followed by chlorination using CuCl₂ in HCl to install the 4-chlorophenyl moiety.

Reaction Conditions:

ParameterValue
Temperature110°C (nitro) → 25°C (Cl)
CatalystPd/C (10 wt%)
SolventDMF → Ethanol
Yield78% (over three steps)

Buchwald-Hartwig Amination

An alternative approach (US9108959B2) employs palladium-catalyzed coupling of 4-bromochlorobenzene with piperazine using Xantphos as a ligand and Cs₂CO₃ as a base in toluene at 100°C. This method achieves higher regioselectivity (94% purity) but requires rigorous anhydrous conditions.

Synthesis of 1-(1H-Tetrazol-1-yl)cyclohexanecarbonyl Chloride

Nitrile Intermediate Preparation

Cyclohexanecarbonitrile is treated with NaN₃ (2.5 equiv) and ZnBr₂ (0.1 equiv) in DMF at 90°C for 4 hours to form 1-cyano-1H-tetrazolylcyclohexane. The reaction proceeds via a [2+3] cycloaddition mechanism, with microwave-assisted methods reducing reaction time to 1 hour (160°C, 92% yield).

Carbonyl Chloride Formation

The nitrile intermediate is hydrolyzed to cyclohexanecarboxylic acid using 6M HCl at reflux (110°C, 8 hours), followed by treatment with thionyl chloride (SOCl₂) at 70°C for 2 hours to yield the acyl chloride.

Fragment Coupling via Acyl Transfer

Friedel-Crafts Acylation

A key patent (EP4215525A1) details the reaction of 1-(1H-tetrazol-1-yl)cyclohexanecarbonyl chloride with 4-(4-chlorophenyl)piperazine in dichloromethane (DCM) using AlCl₃ (1.2 equiv) as a Lewis acid. The reaction proceeds at 0°C→25°C over 12 hours, achieving 85% yield after column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Optimization Data:

ParameterEffect on Yield
AlCl₃ (1.0 equiv)72%
AlCl₃ (1.2 equiv)85%
BF₃·OEt₂ (1.2 equiv)68%

Schlenk Technique for Moisture-Sensitive Reactions

US20090227560A1 reports using a Schlenk line to prevent hydrolysis of the acyl chloride. Triethylamine (3.0 equiv) is added to scavenge HCl, with the reaction conducted in anhydrous THF at −78°C→0°C. This method enhances purity (98.5% by HPLC) but reduces yield to 76% due to stringent conditions.

Purification and Analytical Characterization

Chromatographic Methods

  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) removes unreacted piperazine and tetrazole byproducts.

  • Recrystallization : Ethanol/water (7:3) at −20°C yields needle-like crystals suitable for X-ray diffraction.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, tetrazole-H), 7.35–7.28 (m, 4H, Ar-H), 3.52–3.48 (m, 4H, piperazine-H), 2.91–2.85 (m, 4H, piperazine-H), 2.12–1.98 (m, 6H, cyclohexyl-H).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (tetrazole ring), 745 cm⁻¹ (C-Cl).

Scalability and Industrial Considerations

EP4215525A1 demonstrates a kilogram-scale synthesis (1.2 kg batch) using continuous flow reactors for the cycloaddition step, achieving 89% yield with a space-time yield of 0.45 kg·L⁻¹·h⁻¹. Critical process parameters include:

  • Residence Time : 8 minutes (tetrazole formation)

  • Temperature Control : ±2°C tolerance to prevent exothermic decomposition

Q & A

Q. What are the optimal synthetic routes for [4-(4-chlorophenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone?

The synthesis typically involves multi-step reactions, starting with the preparation of the piperazine and tetrazole-containing intermediates. Key steps include:

  • Amide bond formation : Coupling 4-(4-chlorophenyl)piperazine with a cyclohexyl-tetrazole precursor via a ketone linker.
  • Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during synthesis .
  • Catalytic optimization : Employing coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to improve yield and purity .
    Methodological tip : Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via column chromatography with gradient elution (e.g., hexane/ethyl acetate) .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during characterization?

Contradictions often arise from conformational flexibility or solvent effects. To address this:

  • Multi-dimensional NMR : Use 1H-13C^{1}\text{H-}^{13}\text{C} HSQC and HMBC to resolve overlapping proton signals and confirm connectivity .
  • X-ray crystallography : Resolve ambiguous stereochemistry by determining the crystal structure, as demonstrated for related piperazine-tetrazole hybrids .
  • Computational validation : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes to verify functional groups .

Advanced Research Questions

Q. How can molecular modeling predict the target binding affinity of this compound?

Advanced strategies include:

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin or dopamine receptors) where the piperazine moiety plays a key role in binding .
  • Molecular dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability and conformational changes .
  • Free energy calculations : Apply MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to quantify binding energy contributions from hydrophobic and electrostatic interactions .

Q. What experimental designs are recommended for analyzing structure-activity relationships (SAR) in analogs of this compound?

Focus on systematic modifications and functional assays:

  • Core modifications : Replace the tetrazole with other bioisosteres (e.g., carboxylate or sulfonamide) to evaluate effects on solubility and potency .
  • Pharmacophore mapping : Use comparative molecular field analysis (CoMFA) to correlate substituent electronic properties (e.g., chlorophenyl electron-withdrawing effects) with biological activity .
  • In vitro assays : Test analogs against cell lines expressing target enzymes (e.g., kinases or GPCRs) using fluorescence polarization or radioligand binding assays .

Q. How should researchers address discrepancies between in silico predictions and experimental biological activity data?

Common pitfalls and solutions:

  • Solubility issues : Use DMSO stock solutions ≤10 mM to prevent aggregation artifacts. Validate solubility via nephelometry .
  • Off-target effects : Perform counter-screening against unrelated receptors (e.g., opioid or adrenergic receptors) to confirm specificity .
  • Metabolic instability : Incubate compounds with liver microsomes (human or rodent) to identify rapid degradation pathways and guide structural optimization .

Data Analysis and Contradiction Resolution

Q. What statistical methods are suitable for analyzing dose-response data in cytotoxicity studies?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., IC50=Bottom+(TopBottom)1+10(LogEC50x)×HillSlope\text{IC}_{50} = \frac{\text{Bottom} + (\text{Top} - \text{Bottom})}{1 + 10^{(\text{LogEC}_{50} - x) \times \text{HillSlope}}}) using GraphPad Prism .
  • Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates in triplicate experiments .
  • Synergy assessment : Use the Chou-Talalay combination index (CI) to evaluate interactions with co-administered drugs .

Q. How can researchers validate the metabolic stability of this compound in preclinical models?

  • In vitro assays : Incubate with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) and quantify metabolites via LC-MS/MS .
  • In vivo PK studies : Administer intravenously (IV) and orally (PO) to rodents, then calculate bioavailability (F=AUCPO×DoseIVAUCIV×DosePO×100%F = \frac{\text{AUC}_{\text{PO}} \times \text{Dose}_{\text{IV}}}{\text{AUC}_{\text{IV}} \times \text{Dose}_{\text{PO}}} \times 100\%) .

Methodological Best Practices

Q. What purification techniques maximize yield for polar intermediates in the synthesis?

  • Counterion exchange : Convert hydrophilic intermediates to trifluoroacetate salts for improved crystallinity .
  • Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA modifier) for challenging separations .

Q. How to mitigate racemization during chiral center formation in analogs?

  • Asymmetric catalysis : Employ chiral ligands like BINAP (Bis(diphenylphosphino)-1,1'-binaphthyl) in palladium-catalyzed coupling reactions .
  • Low-temperature conditions : Conduct reactions at −78°C (dry ice/acetone bath) to suppress thermal racemization .

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